molecular formula C21H19N3O4S2 B2492437 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide CAS No. 886900-60-3

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide

Cat. No.: B2492437
CAS No.: 886900-60-3
M. Wt: 441.52
InChI Key: ULBPWBISRFJSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide is a useful research compound. Its molecular formula is C21H19N3O4S2 and its molecular weight is 441.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Melanoma Imaging and Therapy

N-(dialkylaminoalkyl)benzamides, structurally related to the queried compound, have shown significant potential in melanoma imaging and therapy. Compounds like 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[(131)I]iodo-2-methoxybenzamide exhibited high melanoma uptake and tissue selectivity in animal models. Their high uptake and slow clearance offer considerable potential for melanoma imaging and possibly radionuclide therapy in patients (Eisenhut et al., 2000).

Neuroleptic Activity

Benzamides, similar to the queried compound, have been explored for their neuroleptic activity. Compounds such as cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide have demonstrated substantial potency as neuroleptic agents, potentially useful in the treatment of psychosis (Iwanami et al., 1981).

Solid Tumor Imaging

Fluorine-containing benzamide analogs have been synthesized and evaluated as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. Compounds with moderate to high affinity for sigma-2 receptors and acceptable tumor/normal tissue ratios have shown promising characteristics for imaging the sigma-2 receptor status of solid tumors (Tu et al., 2007).

Hypoglycemic and Hypolipidemic Activities

Glibenclamide analogs, structurally related to the queried compound, have been studied for their hypoglycemic and hypolipidemic activities. Substitutions on the lipophilic side chain of these compounds have shown to potentially increase the affinity for receptors or half-life, resulting in longer-lasting anti-hyperglycemic and anti-lipidemic activities (Ahmadi et al., 2014).

Histone Deacetylase Inhibition for Cancer Therapy

N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including those with thiophene substitution, have demonstrated potent histone deacetylase inhibition activities, indicating their therapeutic potential for cancer treatment, especially breast cancer (Feng et al., 2011).

Anticonvulsant Activities

Benzenesulfonamide derivatives, structurally related to the queried compound, have shown promising anticonvulsant activities, suggesting their potential as a new class of anticonvulsant agents for the treatment of epilepsy (Wang et al., 2015).

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-13-14(2)29-21(19(13)12-22)23-20(25)15-5-4-6-16(11-15)24-30(26,27)18-9-7-17(28-3)8-10-18/h4-11,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBPWBISRFJSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.